REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[F:21].[CH3:22][Si:23](Cl)([CH3:25])[CH3:24]>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Si:23]([CH3:25])([CH3:24])[CH3:22])=[C:16]([F:20])[C:15]=1[F:21]
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Name
|
|
Quantity
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7.86 g
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
104 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
22.8 mL
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Type
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reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
10 g
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Type
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reactant
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Smiles
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BrC1=C(C(=CC=C1)F)F
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Name
|
|
Quantity
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25.9 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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7.29 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-75 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was again cooled to −75° C
|
Type
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ADDITION
|
Details
|
the solution was added dropwise
|
Type
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CUSTOM
|
Details
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the temperature below −60° C
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Type
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TEMPERATURE
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Details
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to warm to −15° C.
|
Type
|
TEMPERATURE
|
Details
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before cooling again to −75° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate (EtOAc) and H2O
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Type
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WASH
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Details
|
The organic phase was washed twice more with H2O
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISTILLATION
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Details
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Kugelrohr distillation at 88° C.
|
Type
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CUSTOM
|
Details
|
provided the product in greater purity
|
Type
|
DISTILLATION
|
Details
|
an impurity was distilling at that temperature
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation of that purified distillate at 75° C.
|
Type
|
WAIT
|
Details
|
some product was left in the pot
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)[Si](C)(C)C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |